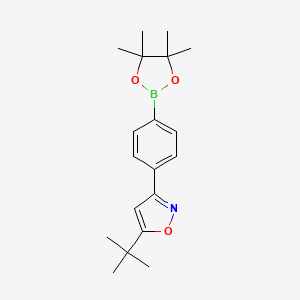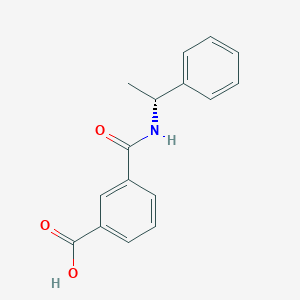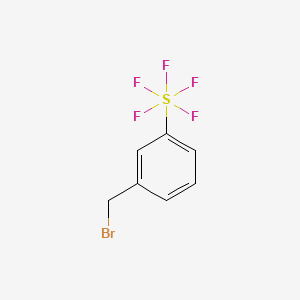
Bromure de 3-(pentafluorosulfur)benzyle
Vue d'ensemble
Description
3-(Pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5BrF6S. It is characterized by the presence of a benzyl bromide group attached to a pentafluorosulfur group. This compound is known for its high reactivity and is used in various fields such as organic synthesis and material science.
Applications De Recherche Scientifique
3-(Pentafluorosulfur)benzyl bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: It is employed in the preparation of functionalized materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Research: It is used in the modification of biomolecules for studying biological processes.
Mécanisme D'action
Target of Action
Benzylic bromides are often used as intermediates in organic synthesis . They can react with a variety of nucleophiles, making them useful for forming new carbon-carbon bonds .
Mode of Action
The bromine atom in benzylic bromides is electrophilic and can be displaced by nucleophiles via an SN1 or SN2 mechanism . The choice between these two mechanisms depends on the structure of the benzylic bromide and the conditions of the reaction .
Result of Action
The result of a reaction involving a benzylic bromide would depend on the specific reaction conditions and the nucleophile used. The product could be a wide range of organic compounds .
Action Environment
The reactivity of benzylic bromides can be influenced by various environmental factors, including temperature, solvent, and the presence of other chemicals . For example, polar solvents can stabilize the transition state in SN2 reactions, promoting this pathway .
Analyse Biochimique
Biochemical Properties
3-(Pentafluorosulfur)benzyl bromide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-(Pentafluorosulfur)benzyl bromide and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, 3-(Pentafluorosulfur)benzyl bromide can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of 3-(Pentafluorosulfur)benzyl bromide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Pentafluorosulfur)benzyl bromide can inhibit the activation of certain signaling pathways, leading to changes in gene expression profiles . These changes can subsequently affect cellular metabolism, potentially leading to altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 3-(Pentafluorosulfur)benzyl bromide exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, the binding of 3-(Pentafluorosulfur)benzyl bromide to cytochrome P450 results in the inhibition of the enzyme’s catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pentafluorosulfur)benzyl bromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pentafluorosulfur)benzyl bromide remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-(Pentafluorosulfur)benzyl bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have identified threshold effects, where a specific dosage level results in a marked change in the compound’s impact on cellular function . High doses of 3-(Pentafluorosulfur)benzyl bromide have been associated with toxicity, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
3-(Pentafluorosulfur)benzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . For example, the inhibition of cytochrome P450 by 3-(Pentafluorosulfur)benzyl bromide can alter the metabolism of drugs and other xenobiotics, potentially leading to altered pharmacokinetics and dynamics.
Transport and Distribution
The transport and distribution of 3-(Pentafluorosulfur)benzyl bromide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-(Pentafluorosulfur)benzyl bromide can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-(Pentafluorosulfur)benzyl bromide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-(Pentafluorosulfur)benzyl bromide may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization of this compound can significantly impact its biochemical properties and effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(Pentafluorosulfur)benzyl bromide typically involves the bromination of a benzyl precursor. One common method is the bromination of benzylic compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4) as a solvent . The reaction proceeds through a radical mechanism, resulting in the formation of the desired benzyl bromide.
Industrial Production Methods
Industrial production of 3-(Pentafluorosulfur)benzyl bromide may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high purity and quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3). These reactions are often performed in solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with sodium azide yields the corresponding azide derivative, while coupling with a boronic acid produces a biaryl compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the pentafluorosulfur group.
3-Fluorobenzyl Bromide: Contains a fluorine atom instead of the pentafluorosulfur group.
Pentafluorosulfur Benzene: Lacks the benzyl bromide group.
Uniqueness
3-(Pentafluorosulfur)benzyl bromide is unique due to the presence of both the benzyl bromide and pentafluorosulfur groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science.
Propriétés
IUPAC Name |
[3-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF5S/c8-5-6-2-1-3-7(4-6)14(9,10,11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCKIUDJZCRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




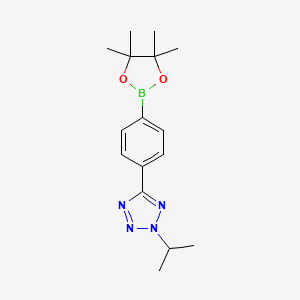
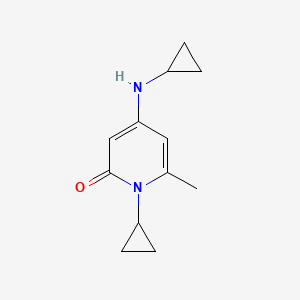

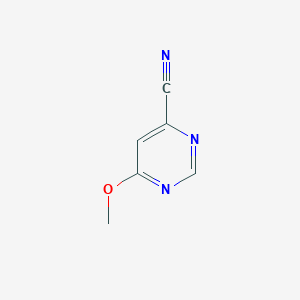

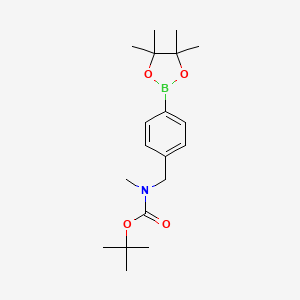
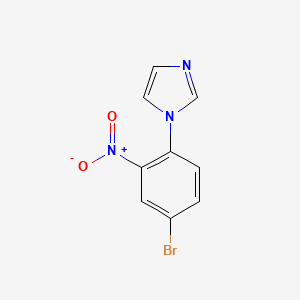
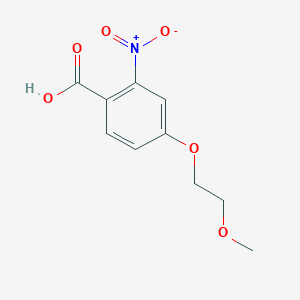
![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)
amine](/img/structure/B1467838.png)
